Home > Products > Screening Compounds P12577 > Raloxifene-d10 Hydrochloride
Raloxifene-d10 Hydrochloride -

Raloxifene-d10 Hydrochloride

Catalog Number: EVT-1504691
CAS Number:
Molecular Formula: C₂₈H₁₈D₁₀ClNO₄S
Molecular Weight: 520.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raloxifene-d10 Hydrochloride is a deuterated form of Raloxifene Hydrochloride, which is classified as a selective estrogen receptor modulator (SERM). This compound exhibits both estrogenic and anti-estrogenic properties, making it useful in various therapeutic applications, particularly in the management of osteoporosis and the reduction of breast cancer risk in postmenopausal women. Raloxifene-d10 Hydrochloride incorporates deuterium atoms into its molecular structure, enhancing its stability and allowing for more precise studies in pharmacokinetics and metabolic pathways.

Source

Raloxifene-d10 Hydrochloride is synthesized from Raloxifene Hydrochloride through methods that incorporate deuterium. This compound is commercially available from various chemical suppliers and is used primarily in research settings.

Classification
  • Type: Small molecule
  • Drug Class: Selective Estrogen Receptor Modulators
  • CAS Number: Not specifically listed for Raloxifene-d10 Hydrochloride, but Raloxifene Hydrochloride has the CAS Number 82640-04-8.
Synthesis Analysis

Methods

The synthesis of Raloxifene-d10 Hydrochloride typically involves the incorporation of deuterium atoms into the Raloxifene molecule. This can be achieved through:

  • Catalytic Hydrogen-Deuterium Exchange: This method utilizes deuterated solvents and catalysts to facilitate the selective incorporation of deuterium into specific positions on the Raloxifene molecule. The reaction conditions are carefully controlled to optimize yield and purity.
  • Industrial Production: On a larger scale, specialized equipment is used to handle deuterated compounds, ensuring high purity levels. Rigorous quality control measures are implemented to confirm the incorporation of deuterium and the absence of impurities.
Molecular Structure Analysis

Structure

Raloxifene-d10 Hydrochloride retains the core structure of Raloxifene with deuterium substitutions. The general molecular formula for Raloxifene is C28H27ClNO4SC_{28}H_{27}ClNO_{4}S, while the deuterated version would replace certain hydrogen atoms with deuterium (D).

Data

  • Molecular Weight: Approximately 510.044 g/mol (for Raloxifene Hydrochloride).
  • Chemical Formula: C28H27D10ClNO4S (indicative of deuterium incorporation).
Chemical Reactions Analysis

Reactions

Raloxifene-d10 Hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart. These include:

  • Estrogen Receptor Binding: The binding affinity to estrogen receptors remains intact, allowing it to exhibit both agonistic and antagonistic effects depending on the tissue type.
  • Metabolic Pathways: The presence of deuterium may alter metabolic pathways slightly, potentially affecting the kinetics of reactions involving cytochrome P450 enzymes.

Technical Details

The incorporation of deuterium can affect reaction rates and mechanisms due to the kinetic isotope effect, which may be studied to understand better how Raloxifene functions in biological systems.

Mechanism of Action

Raloxifene-d10 Hydrochloride acts primarily by binding to estrogen receptors, specifically Estrogen Receptor alpha and Estrogen Receptor beta. The mechanism involves:

  1. Binding Affinity: It exhibits a binding affinity similar to estradiol, leading to tissue-specific effects.
  2. Conformational Change: Upon binding, a conformational change occurs in the receptor, promoting its dissociation from Heat Shock Protein 90.
  3. Nuclear Translocation: The receptor-ligand complex translocates into the nucleus, where it binds to Estrogen Response Elements on DNA, influencing gene expression relevant to bone density and cancer risk .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: Off-white to yellow powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol; insoluble in water.
  • Melting Point: Approximately 263 °C .

Chemical Properties

  • Molecular Formula: C28H27ClNO4S
  • Molecular Weight: 510.04 g/mol
  • Refractive Index: Predicted n20D 1.65
  • Partition Coefficient (LogP): Approximately 5.45 .
Applications

Raloxifene-d10 Hydrochloride is primarily used in scientific research to study:

  • Pharmacokinetics: Understanding how modifications like deuteration affect drug metabolism and efficacy.
  • Mechanistic Studies: Investigating the specific interactions between Raloxifene derivatives and estrogen receptors.
  • Therapeutic Development: Exploring potential new uses or formulations that leverage the unique properties of deuterated compounds.
Introduction to Raloxifene-d10 Hydrochloride

Historical Development and Patent Landscape of Deuterated SERMs

The synthesis of deuterated SERMs emerged in the early 2000s alongside advances in stable isotope applications. Raloxifene-d10 was first cataloged by research suppliers (e.g., MedChemExpress, HY-13738S3) as a pharmacokinetic tool, coinciding with the expiration of key raloxifene patents (e.g., US5,393,763 covering the base compound) [3] [6]. Patent analysis reveals two strategic domains:

  • Deuteration Techniques: US20110159084A1 details methods for synthesizing deuterated raloxifene variants using deuterium oxide (D₂O) exchange or deuterated alkyl halides. This patent emphasizes purification processes to achieve >99% isotopic purity, critical for avoiding isotopic dilution effects in tracer studies [3].
  • Formulation Applications: US20100003319A1 covers particle size reduction of raloxifene salts (<50 μm) to enhance dissolution. While not specific to deuterated forms, these claims extend to isotopic analogs where bioavailability limitations similarly apply. The patent notes milling and spray drying as viable processes for deuterated compound formulation [6].

The patent landscape reflects a focus on research utilities rather than therapeutic innovation. No dedicated clinical patents exist for Raloxifene-d10 Hydrochloride, as its use remains confined to preclinical quantification and mechanistic studies. However, the broader class of deuterated SERMs has inspired therapeutic candidates like dezocine-d₆ (analgesic with reduced CYP2D6 metabolism), demonstrating the translational potential of this approach [2] [8].

  • Table 3: Key Patents Relevant to Deuterated SERMs
    Patent/PublicationFocus AreaRelevance to Raloxifene-d10
    US20110159084A1Raloxifene formulationsCovers salt forms and deuteration processes
    US20100003319A1Particle size optimizationApplies to deuterated analog formulations
    US5,393,763 (Expired)Base compound (raloxifene)Enabled generic synthesis pathways

Properties

Product Name

Raloxifene-d10 Hydrochloride

Molecular Formula

C₂₈H₁₈D₁₀ClNO₄S

Molecular Weight

520.11

Synonyms

[6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d10 Hydrochloride; Keoxifene-d10; LY-139481-d10; Evista-d10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.